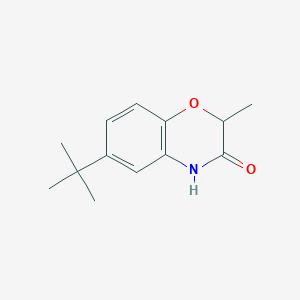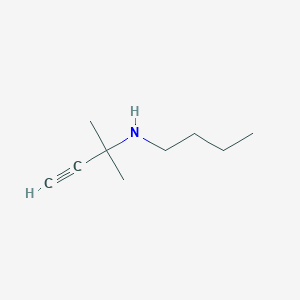
2-Methanesulfonylethane-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methanesulfonylethane-1-sulfonyl fluoride: is an organosulfur compound that features two sulfonyl fluoride groups attached to an ethane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methanesulfonylethane-1-sulfonyl fluoride can be synthesized through a multi-step process involving the reaction of sulfonyl chlorides with fluoride sources. One common method involves the use of potassium fluoride in the presence of a phase transfer catalyst such as 18-crown-6-ether in acetonitrile . This method allows for the efficient conversion of sulfonyl chlorides to sulfonyl fluorides under mild conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using readily available reagents. The process often employs continuous flow chemistry techniques to enhance reaction efficiency and yield . Electrochemical oxidative coupling of thiols with potassium fluoride in flow reactors has also been explored as a method to produce sulfonyl fluorides .
Chemical Reactions Analysis
Types of Reactions: 2-Methanesulfonylethane-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride groups can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products:
Scientific Research Applications
2-Methanesulfonylethane-1-sulfonyl fluoride has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Chemical Biology: The compound is employed as a covalent probe for the selective labeling of proteins and other biomolecules.
Drug Discovery: Its unique reactivity makes it a valuable tool in the development of enzyme inhibitors and other bioactive compounds.
Materials Science: The compound is used in the preparation of functional materials with specific properties, such as high Lewis acidity and mesoporosity.
Mechanism of Action
The mechanism of action of 2-Methanesulfonylethane-1-sulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride groups act as electrophilic centers, allowing the compound to form covalent bonds with nucleophilic sites on target molecules . This reactivity is exploited in various applications, including the selective labeling of proteins and the inhibition of enzymes .
Comparison with Similar Compounds
2-Methoxyethene-1-sulfonyl fluoride: This compound is used as a precursor for the synthesis of pyrrolo[2,1-a]isoquinoline derivatives.
Sulfonyl Chlorides: These compounds are similar in structure but differ in their reactivity and applications.
Uniqueness: 2-Methanesulfonylethane-1-sulfonyl fluoride is unique due to its dual sulfonyl fluoride groups, which provide enhanced reactivity and versatility in chemical transformations compared to other sulfonyl fluorides .
Properties
Molecular Formula |
C3H7FO4S2 |
|---|---|
Molecular Weight |
190.2 g/mol |
IUPAC Name |
2-methylsulfonylethanesulfonyl fluoride |
InChI |
InChI=1S/C3H7FO4S2/c1-9(5,6)2-3-10(4,7)8/h2-3H2,1H3 |
InChI Key |
YMIYCRNHZBVOOX-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CCS(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


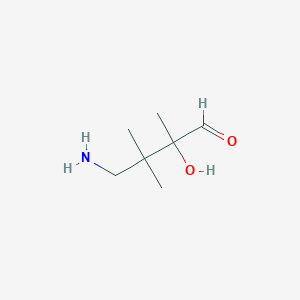


![N-[(4-Chloro-3-methylphenyl)methyl]cyclobutanamine](/img/structure/B13197993.png)
![4-(4-Chlorophenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13197997.png)
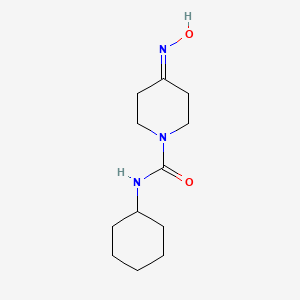
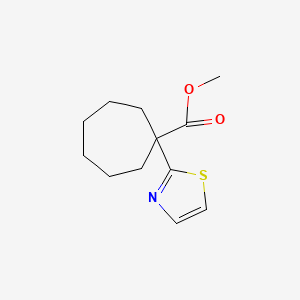


![6-[Cyclopropyl(methyl)amino]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B13198028.png)
![3-(methoxymethyl)-1H,2H,3H,4H-pyrido[2,3-b]pyrazine](/img/structure/B13198035.png)
![7,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13198065.png)
